![molecular formula C22H30Cl2N2O4 B5129313 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B5129313.png)
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
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Overview
Description
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a phenylmethoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol typically involves multiple steps. One common route starts with the preparation of the benzodioxole-substituted piperazine. This can be achieved by reacting piperazine with benzodioxole derivatives under anhydrous conditions, often using a solvent like xylene and a base such as potassium carbonate .
This can be done through a nucleophilic substitution reaction where the benzodioxole-substituted piperazine reacts with a phenylmethoxypropanol derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole-substituted piperazine core but differs in the attached groups.
1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: Contains a similar piperazine substitution but with an indole moiety.
Uniqueness
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.2ClH/c25-20(16-26-15-18-4-2-1-3-5-18)14-24-10-8-23(9-11-24)13-19-6-7-21-22(12-19)28-17-27-21;;/h1-7,12,20,25H,8-11,13-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXQHLLVRHFFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCC4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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